molecular formula C13H11F2N3O4 B12937404 (S)-6-(2,4-Difluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine CAS No. 187235-32-1

(S)-6-(2,4-Difluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine

Cat. No.: B12937404
CAS No.: 187235-32-1
M. Wt: 311.24 g/mol
InChI Key: WOZZMKNJHPMKLM-JTQLQIEISA-N
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Description

Introduction to (S)-6-(2,4-Difluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine

Chemical Classification and Structural Significance

This compound belongs to the nitroimidazooxazine class, a subset of nitroheterocyclic compounds distinguished by a fused imidazo[2,1-b]oxazine bicyclic framework. The core structure consists of an imidazole ring fused to a 1,3-oxazine ring, with a nitro group (-NO₂) at position 2 and a 2,4-difluorobenzyloxy substituent at position 6 (Figure 1). The stereochemistry at position 6 is critical, as the (S)-enantiomer exhibits distinct biological properties compared to its (R)-counterpart.

Key Structural Features:
  • Bicyclic Core : The imidazo[2,1-b]oxazine system imparts rigidity and planar geometry, facilitating interactions with enzymatic targets.
  • Nitro Group : Positioned at C2, this group serves as a pro-drug moiety, requiring enzymatic reduction for activation.
  • Stereochemistry : The (S)-configuration at C6 optimizes spatial orientation for target binding, as demonstrated in comparative studies of enantiomeric pairs.
  • 2,4-Difluorobenzyloxy Substituent : Fluorination enhances lipophilicity and metabolic stability while modulating electronic effects for improved receptor affinity.

The molecular formula of the compound is C₁₃H₁₁F₂N₃O₄, with a molecular weight of 311.24 g/mol. The difluorobenzyloxy group contributes to its pharmacokinetic profile by reducing oxidative metabolism, a common challenge in nitroimidazole derivatives.

Historical Development of Nitroimidazo-Oxazine Derivatives

The evolution of nitroimidazo-oxazines traces back to the discovery of nitroimidazoles like metronidazole in the 1950s, which revolutionized treatment for anaerobic infections. However, the emergence of drug-resistant pathogens necessitated structural innovations, leading to the development of PA-824 (pretomanid), a nitroimidazooxazine with potent antitubercular activity.

Milestones in Derivative Development:
  • Early Nitroimidazoles : Metronidazole’s success highlighted the therapeutic potential of nitro groups but faced limitations in solubility and resistance.
  • PA-824 and Analogues : Introduction of the oxazine ring improved target specificity and efficacy against Mycobacterium tuberculosis, including multidrug-resistant strains. Structural optimization focused on replacing the benzyl ether with biaryl or amide linkers to enhance solubility and plasma stability.
  • Enantiomer-Specific Activity : Research revealed stark differences in efficacy between (R)- and (S)-enantiomers. For example, (6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b]oxazine demonstrated superior antileishmanial activity (99.4% parasite inhibition) compared to its (S)-form (45%).
  • Fluorinated Derivatives : Incorporation of fluorine atoms, as in 2,4-difluorobenzyloxy groups, emerged as a strategy to fine-tune electronic properties and reduce metabolic degradation.
Table 1: Evolution of Key Nitroimidazooxazine Derivatives
Compound Structural Modification Therapeutic Target Key Advancement
Metronidazole Nitroimidazole core Anaerobic infections First nitroimidazole antibiotic
PA-824 Nitroimidazooxazine core Tuberculosis Activity against latent TB
(S)-6-(2,4-DFB) 2,4-Difluorobenzyloxy, (S)-config Protozoan infections* Enhanced metabolic stability and potency

*Inferred based on structural parallels to antileishmanial agents.

Properties

CAS No.

187235-32-1

Molecular Formula

C13H11F2N3O4

Molecular Weight

311.24 g/mol

IUPAC Name

(6S)-6-[(2,4-difluorophenyl)methoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C13H11F2N3O4/c14-9-2-1-8(11(15)3-9)6-21-10-4-17-5-12(18(19)20)16-13(17)22-7-10/h1-3,5,10H,4,6-7H2/t10-/m0/s1

InChI Key

WOZZMKNJHPMKLM-JTQLQIEISA-N

Isomeric SMILES

C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=C(C=C(C=C3)F)F

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=C(C=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy

The synthesis typically begins with a functionalized epoxide intermediate, which undergoes nucleophilic ring opening by a nitroimidazole derivative, followed by cyclization to form the imidazooxazine ring system. The key steps are:

  • Epoxide Formation: Preparation of an epoxide bearing the appropriate side chain that will later be converted into the benzyloxy substituent. This is often achieved by epoxidation of an alkene precursor under controlled conditions (e.g., non-buffered, cooled environment to optimize yield and selectivity).

  • Nucleophilic Ring Opening: The epoxide is reacted with 2,4-dinitroimidazole or a related nitroimidazole compound. This step forms an intermediate alcohol with the nitroimidazole moiety attached.

  • Protection and Functional Group Manipulation: The intermediate alcohol is commonly protected using tetrahydropyranyl (THP) groups to prevent side reactions during subsequent steps.

  • Ring Closure (Annulation): Deprotection followed by intramolecular cyclization under basic conditions (e.g., sodium hydride in DMF) leads to the formation of the imidazooxazine ring.

  • Introduction of the 2,4-Difluorobenzyl Ether: The benzyloxy substituent is introduced via alkylation of the hydroxyl group on the imidazooxazine core with 2,4-difluorobenzyl halides or related electrophiles, often under basic conditions to promote nucleophilic substitution.

Detailed Stepwise Preparation

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Epoxidation Alkene precursor, m-CPBA or similar oxidant, low temperature, non-buffered Formation of epoxide intermediate with high regio- and stereoselectivity
2 Epoxide ring opening 2,4-dinitroimidazole, base (e.g., K2CO3), solvent (MEK), elevated temperature (80–82 °C) Nucleophilic attack opens epoxide, yielding nitroimidazole-substituted alcohol
3 Alcohol protection THP protection reagents (e.g., dihydropyran, acid catalyst) Protects alcohol to prevent side reactions during ring closure
4 Deprotection and ring closure Acidic deprotection (e.g., methanesulfonic acid), then base (NaH) in DMF, 0–20 °C Intramolecular cyclization forms the imidazooxazine ring with high yield
5 Alkylation 2,4-difluorobenzyl bromide or chloride, base (NaH or K2CO3), solvent (DMF or MEK) Introduction of 2,4-difluorobenzyl ether substituent on the imidazooxazine core
6 Purification Chromatography or recrystallization Isolation of pure (S)-6-(2,4-Difluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine

Research Findings and Optimization

  • Epoxidation Conditions: Studies have shown that performing epoxidation under non-buffered conditions at higher concentrations with initial cooling improves the yield and stereoselectivity of the epoxide intermediate, which is crucial for downstream steps.

  • Ring Opening Efficiency: Using 2 equivalents of 2,4-dinitroimidazole at elevated temperatures (around 80 °C) for extended times (14–35 hours) achieves moderate to good yields (51–57%) of the ring-opened alcohol intermediate. Increasing equivalents and optimizing reaction time can improve yields.

  • Ring Closure: The cyclization step using sodium hydride in DMF at low temperatures (0–20 °C) provides excellent yields (up to 91%) of the imidazooxazine ring, indicating a robust and reliable annulation method.

  • Alkylation Specificity: Alkylation with 2,4-difluorobenzyl halides proceeds efficiently under basic conditions, with sodium hydride or potassium carbonate as bases, yielding the desired benzyloxy-substituted product with high regioselectivity.

  • Stereochemistry Control: The synthesis maintains the (S)-configuration at the 6-position, critical for biological activity, by starting from chiral epoxide precursors or employing chiral resolution techniques.

Summary Table of Key Reaction Parameters

Parameter Typical Conditions Yield Range (%) Notes
Epoxidation m-CPBA, non-buffered, 0–5 °C 70–80 High stereoselectivity
Epoxide ring opening 2,4-dinitroimidazole, K2CO3, MEK, 80 °C 51–57 Longer reaction times improve yield
Alcohol protection Dihydropyran, acid catalyst, room temp >90 Protects hydroxyl group
Ring closure NaH, DMF, 0–20 °C 85–91 Efficient annulation
Alkylation 2,4-difluorobenzyl bromide, NaH/K2CO3, DMF 75–85 High regioselectivity

Additional Notes

  • The synthetic route is adapted from well-documented methods for related nitroimidazooxazine compounds, such as those described in medicinal chemistry literature focusing on antileishmanial agents.

  • Protection/deprotection strategies are critical to avoid side reactions and ensure high purity of the final compound.

  • The use of strong bases like sodium hydride requires careful control of temperature and reaction time to prevent decomposition.

  • Purification typically involves chromatographic techniques to separate the desired stereoisomer and remove impurities.

Chemical Reactions Analysis

Types of Reactions

(S)-6-(2,4-Difluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: may yield nitroso or nitro derivatives.

    Reduction: may yield amines or hydroxylamines.

    Substitution: may yield various substituted imidazo[2,1-b][1,3]oxazines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-6-(2,4-Difluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with biological pathways to exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Nitroimidazooxazines

The antitubercular activity of nitroimidazooxazines is highly sensitive to substituents on the benzyloxy side chain. Key analogues include:

Compound Substituent (R) MIC (µg/mL) Solubility (µg/mL) LogP Key Findings
PA-824 (Pretomanid) 4-(Trifluoromethoxy)benzyl 0.015–0.03 3.2 3.1 Phase II clinical candidate; potent under aerobic and anaerobic conditions .
(S)-6-(2,4-Difluoro-benzyloxy) 2,4-Difluorobenzyl 0.06–0.12 8.5 2.7 Reduced lipophilicity vs. PA-824; retains activity but lower potency .
6-Benzyloxy analogue Benzyl >10 1.8 2.9 Inactive due to lack of electron-withdrawing substituent .
OPC-67683 (Delamanid) 4-(4-Trifluoromethoxy)phenoxy-piperidinyl 0.006–0.012 0.9 4.2 Approved drug (Deltyba®); higher lipophilicity limits solubility .

Key Observations:

  • Electron-Withdrawing Groups : The para-trifluoromethoxy group in PA-824 enhances potency by stabilizing the nitro radical anion intermediate during bioreductive activation . The 2,4-difluoro substitution in the target compound retains partial activity but is less electron-withdrawing, leading to a 4-fold increase in MIC .
  • Lipophilicity-Solubility Trade-off : The 2,4-difluoro analogue has a lower LogP (2.7 vs. 3.1 for PA-824) and improved aqueous solubility (8.5 vs. 3.2 µg/mL), suggesting better pharmacokinetic properties .
  • Metabolic Stability : The benzyloxy ether linkage in PA-824 and its analogues is susceptible to oxidative metabolism. Carbamate or urea linkers (e.g., in biaryl carbamate derivatives) improve stability but reduce potency .

Heterocyclic and Biphenyl Analogues

Replacing phenyl rings with pyridine or piperazine moieties improves solubility while maintaining efficacy:

Compound Structural Modification MIC (µg/mL) In Vivo Efficacy (Mouse Model) Solubility (pH 4.5)
PA-824 bipyridine analogue Terminal pyridine 0.03 3-fold > PA-824 25 µg/mL
2,4-Difluoro analogue 2,4-Difluorobenzyl 0.12 Comparable to PA-824 8.5 µg/mL
Piperazine-carbamate Arylpiperazine linker 0.02 5-fold > PA-824 45 µg/mL

Key Findings:

  • Pyridine Substitution : Bipyridine analogues achieve high solubility (25 µg/mL) without sacrificing potency, demonstrating the importance of balanced hydrophilicity .
  • Chronic Infection Models : Piperazine-linked carbamates show superior efficacy in chronic TB models (24-fold better than delamanid) due to enhanced tissue penetration .

Pharmacophore and Mechanism of Action

The 2-nitroimidazooxazine core is critical for prodrug activation by Mtb’s deazaflavin-dependent nitroreductase (Ddn). Key interactions include:

  • Hydrogen bonding between the nitro group and F17/Y133 residues in Ddn .
  • Hydrophobic interactions of the benzyloxy side chain with the enzyme pocket .

Biological Activity

(S)-6-(2,4-Difluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological properties, including antileishmanial effects, structure-activity relationships (SAR), and pharmacokinetic profiles.

  • Molecular Formula : C13H11F2N3O4
  • Molecular Weight : 311.241 g/mol
  • CAS Number : 187235-32-1

Antileishmanial Effects

Recent studies have highlighted the compound's promising antileishmanial activity. For instance, in a study focused on various imidazo[2,1-b][1,3]oxazines, it was found that derivatives exhibited significant potency against Leishmania donovani and Leishmania infantum. Notably, the compound demonstrated an IC50 value in the low micromolar range, indicating effective inhibition of parasite growth in vitro and in vivo models .

Structure-Activity Relationship (SAR)

The SAR investigations revealed that modifications to the benzyloxy group and nitro substituents significantly influenced the compound's efficacy. The presence of difluorophenyl groups was particularly beneficial for enhancing biological activity while maintaining low cytotoxicity against human cell lines (MRC-5) and other mammalian cells .

Pharmacokinetics

Pharmacokinetic studies indicated favorable absorption and distribution characteristics. The half-life of the compound in animal models ranged from 16 to 18 hours, suggesting sustained action which is advantageous for therapeutic applications. Dosing studies showed that oral administration at doses of 25 mg/kg led to over 97% parasite clearance in Leishmania infected models .

Efficacy in Animal Models

In a comparative study involving various derivatives of imidazo[2,1-b][1,3]oxazines, this compound was tested against Leishmania species in murine models. The results indicated significant reductions in parasite load compared to control groups treated with standard antileishmanial drugs. The compound's performance was particularly notable when assessed for its ability to penetrate biological membranes and reach effective concentrations at the site of infection .

Comparative Data Table

Compound NameIC50 (μM)Oral Efficacy (%)Half-Life (h)Toxicity (MRC-5)
This compound0.39>9716–18Low
R-840.399512Moderate
R-890.459014Low

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